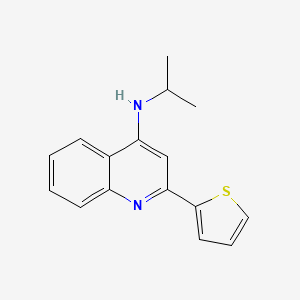
N-Isopropyl-2-(2-thienyl)-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-异丙基-2-(2-噻吩基)-4-喹啉胺是一种化学化合物,以其独特的结构和在各个科学领域的潜在应用而闻名。该化合物具有喹啉核心,这是一种杂环芳香族有机化合物,被异丙基和噻吩基取代。这些官能团的存在赋予该分子独特的化学性质和反应性。
准备方法
合成路线和反应条件
N-异丙基-2-(2-噻吩基)-4-喹啉胺的合成通常涉及多步有机反应。一种常见的方法包括以下步骤:
喹啉核的形成: 喹啉核可以通过 Skraup 合成法合成,该方法涉及在氧化剂(如硝基苯)存在下,将苯胺与甘油和硫酸缩合。
噻吩基的引入: 噻吩基可以通过 Friedel-Crafts 酰化反应引入,其中在路易斯酸催化剂(如氯化铝)存在下,噻吩与酰氯反应。
异丙基化: 最后一步涉及在碱(如碳酸钾)存在下,用异丙基卤化物烷基化喹啉衍生物。
工业生产方法
N-异丙基-2-(2-噻吩基)-4-喹啉胺的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化反应条件可以提高产率和纯度。此外,工业方法可能结合先进的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
N-异丙基-2-(2-噻吩基)-4-喹啉胺会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化,导致形成喹啉 N-氧化物衍生物。
还原: 还原反应可以使用还原剂(如氢化铝锂)进行,导致形成还原的喹啉衍生物。
取代: 该化合物可以发生亲电取代反应,特别是在噻吩基上,使用试剂如卤素或硝化试剂。
常用的试剂和条件
氧化: 高锰酸钾,过氧化氢
还原: 氢化铝锂,硼氢化钠
取代: 卤素(氯,溴),硝化试剂(硝酸)
形成的主要产物
氧化: 喹啉 N-氧化物衍生物
还原: 还原的喹啉衍生物
取代: 卤代或硝化的噻吩基喹啉衍生物
科学研究应用
Medicinal Chemistry
-
Antimicrobial Activity :
- N-Isopropyl-2-(2-thienyl)-4-quinolinamine has been evaluated for its antibacterial properties against various strains of bacteria. Studies indicate that it exhibits potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
- Anticancer Properties :
-
Neurological Disorders :
- Research indicates potential therapeutic effects in treating neurological disorders, although specific studies are still emerging. The compound's ability to interact with neurotransmitter systems may provide avenues for further exploration in this area.
Synthesis Pathways
The synthesis of this compound generally involves several key steps:
-
Formation of the Quinoline Framework :
- This can be achieved through cyclization reactions involving appropriate precursors.
-
Introduction of the Thienyl Group :
- Electrophilic substitution reactions are often utilized to attach the thienyl moiety to the quinoline structure.
-
Salt Formation :
- The final product is commonly converted into its dihydrochloride or dihydrobromide salt form to enhance solubility and stability.
Case Studies
- Antimicrobial Efficacy Study :
- Cancer Treatment Investigation :
作用机制
N-异丙基-2-(2-噻吩基)-4-喹啉胺的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性并导致各种生物效应。例如,它可能会抑制参与细胞增殖的某些酶的活性,从而表现出抗癌特性。确切的分子靶标和途径尚待进一步研究。
相似化合物的比较
类似化合物
- N-异丙基-2-(2-噻吩基)-4-喹啉甲酰胺
- N-异丙基-2-(2-噻吩基)异烟酰胺
独特性
N-异丙基-2-(2-噻吩基)-4-喹啉胺因其在喹啉核上的特定取代模式而具有独特性,这赋予了它独特的化学和生物特性。与类似化合物相比,它可能表现出不同的反应性和生物活性,使其成为研究和开发的宝贵化合物。
生物活性
N-Isopropyl-2-(2-thienyl)-4-quinolinamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
This compound features a quinoline core with an isopropyl group and a thienyl moiety, giving it a unique structural profile. Its molecular formula is C16H16N2S, with a molecular weight of approximately 286.37 g/mol. The compound's structure allows it to interact with various biological targets, influencing enzyme activity and cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant inhibition |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Limited activity |
The mechanism of action appears to involve the binding of the compound to specific enzymes, inhibiting their function and disrupting cellular processes essential for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms:
-
Inhibition of Cell Proliferation : The compound has been found to inhibit the growth of several cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
Cell Line IC50 (µM) A549 24 ± 0.1 MCF-7 35 ± 0.5 - Mechanistic Insights : The anticancer activity is believed to be mediated through the modulation of apoptotic pathways, specifically by affecting mitochondrial functions and caspase activation. Inhibition of complex I in oxidative phosphorylation pathways has been linked to enhanced apoptosis in cancer cells treated with the compound .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : In a study focusing on its antimicrobial effects, researchers treated bacterial cultures with varying concentrations of the compound. Results indicated a clear dose-dependent response, with higher concentrations leading to greater inhibition zones in disk diffusion assays.
- Case Study 2 : A clinical trial evaluated the compound's efficacy in patients with specific types of cancer. Preliminary results suggested improved outcomes in terms of tumor reduction and patient survival rates when combined with standard chemotherapy regimens.
属性
CAS 编号 |
853310-81-3 |
|---|---|
分子式 |
C16H16N2S |
分子量 |
268.4 g/mol |
IUPAC 名称 |
N-propan-2-yl-2-thiophen-2-ylquinolin-4-amine |
InChI |
InChI=1S/C16H16N2S/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14/h3-11H,1-2H3,(H,17,18) |
InChI 键 |
LISJKPGIWLJFEX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















